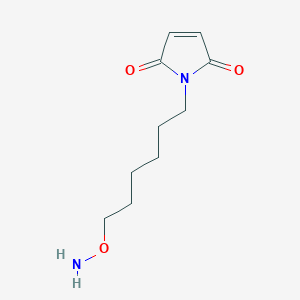

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione

Description

Overview of Aminooxy and Maleimide (B117702) Chemistries in Modern Chemical Biology

The power of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione lies in the specific and reliable chemistries of its two functional ends.

Maleimide Chemistry: The maleimide group is characterized by a five-membered cyclic imide structure. It is highly reactive towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine. thermofisher.com The reaction proceeds via a Michael addition, where the thiol attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond that is not easily reversible under physiological conditions. thermofisher.com

This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. thermofisher.com At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which are much more abundant on the surface of most proteins. This pH-dependent specificity allows for the precise targeting of cysteine residues on proteins or peptides. At pH values above 8.5, the reactivity towards amines increases, and the maleimide group itself is more susceptible to hydrolysis into a non-reactive maleamic acid, highlighting the importance of controlled reaction conditions. thermofisher.com

Aminooxy Chemistry: The aminooxy group (-ONH₂) is the second reactive handle. It reacts specifically with carbonyl groups, namely aldehydes and ketones, to form a stable oxime linkage. nih.govacs.org This reaction, known as oxime ligation, is highly efficient and can be carried out under mild, aqueous conditions, which is crucial for reactions involving sensitive biomolecules. The resulting oxime bond is very stable, making this chemistry a robust tool in bioconjugation.

The combination of these two chemistries in a single linker allows researchers to, for example, first modify a protein containing a cysteine residue with the maleimide end of the linker. The resulting molecule, now bearing a free aminooxy group, can then be reacted with another molecule that has been engineered to contain an aldehyde or ketone, such as a modified drug, a fluorescent probe, or a surface.

Historical Development and Foundational Principles for Compound-Based Research

The development of heterobifunctional linkers like this compound is a result of the evolution of bioconjugation techniques. Early bioconjugation often relied on less specific reactions, but the growing need for more complex and well-defined biomolecular constructs drove the development of more sophisticated tools.

The foundational principle behind heterobifunctional linkers is the concept of orthogonal chemical reactions, allowing for sequential conjugations without cross-reactivity. The development of amine-reactive N-hydroxysuccinimide (NHS) esters and sulfhydryl-reactive maleimides was a significant step forward. Reagents like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble version, Sulfo-SMCC, became popular for conjugating two different proteins or a peptide to a carrier protein. thermofisher.com These linkers established the utility of combining amine and thiol chemistries for controlled bioconjugation. thermofisher.com

The introduction of bioorthogonal chemistries—reactions that can occur in living systems without interfering with native biochemical processes—further expanded the toolbox. Oxime ligation, the chemistry of the aminooxy group, is a prime example of such a reaction. The synthesis of linkers containing an aminooxy group and another reactive handle, such as a maleimide, was a logical progression. Researchers have reported the synthesis of similar heterobifunctional linkers, such as N-[4-(aminooxy)butyl]maleimide, for applications like the development of 18F-labeling agents for positron emission tomography (PET). nih.govacs.org The synthesis of this related compound involved multiple steps, starting from either N-hydroxyphthalimide or N-(4-monomethoxytrityl)hydroxylamine. nih.gov These efforts demonstrate the principle of creating custom linkers to facilitate specific applications, a principle that underpins the use of this compound in modern research.

Data Tables

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Reference |

|---|---|---|

| Catalog Number | CS-8765 | carbosynusa.com |

| CAS Number | 937025-28-0 | carbosynusa.com |

| Molecular Formula | C₁₀H₁₆N₂O₃ · xHCl | carbosynusa.com |

| Molecular Weight | 248.71 g/mol | carbosynusa.com |

| Appearance | White Solid | carbosynusa.com |

| Purity | >95% | carbosynusa.com |

| Storage Temperature | 0-8°C | carbosynusa.com |

Table 2: Reactivity of Functional Groups

| Functional Group | Reactive Partner | Resulting Bond | Optimal pH | Notes |

|---|---|---|---|---|

| Maleimide | Sulfhydryl (Thiol) | Thioether | 6.5 - 7.5 | Reaction with amines is favored at pH > 8.5. thermofisher.com |

| Aminooxy | Aldehyde / Ketone | Oxime | ~4.5 - 7 | Reaction is efficient and forms a highly stable bond. nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-aminooxyhexyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYLBZCHKFVAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 6 Aminooxy Hexyl 1h Pyrrole 2,5 Dione and Its Analogues

Synthesis of the Core 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione Scaffold

Precursor Synthesis and Intermediate Derivatization Approaches

The creation of the core scaffold relies on the careful synthesis of precursor molecules that contain the necessary components for the final structure. A common approach involves starting with a protected form of hydroxylamine (B1172632), such as N-hydroxyphthalimide, to control its reactivity. nih.gov This precursor strategy prevents unwanted side reactions during the initial alkylation steps.

Another key precursor is a bifunctional hexyl chain, typically with leaving groups at both ends, such as 1,6-dibromohexane. This allows for sequential alkylation reactions. The synthesis of N-substituted pyrrole-2,5-diones can also be achieved by reacting a primary amine with maleic anhydride, which forms a maleamic acid intermediate. researchgate.net This intermediate is then cyclized, often with a dehydrating agent, to form the stable five-membered maleimide (B117702) ring. researchgate.net

General approaches for creating O-substituted hydroxylamines, a key component of the target molecule, involve the O-alkylation of protected hydroxylamine derivatives like tert-butyl N-hydroxycarbamate with alcohol methanesulfonates, followed by deprotection. organic-chemistry.orgresearchgate.net

O-Alkylation of Hydroxylamines and N-Alkylation of Maleimides

The assembly of the final molecule hinges on two critical alkylation reactions.

O-Alkylation of Hydroxylamines: This step attaches the hexyl spacer to the oxygen atom of a hydroxylamine derivative. To ensure selectivity for the oxygen atom over the nitrogen, a protected hydroxylamine like N-hydroxyphthalimide is often used. nih.govorganic-chemistry.org The reaction proceeds via nucleophilic substitution, where the hydroxylamine oxygen attacks an alkyl halide (e.g., 1,6-dibromohexane), displacing the halide.

N-Alkylation of Maleimides: This second key step forms the pyrrole-2,5-dione (maleimide) ring system at the other end of the hexyl chain. In one reported synthesis for a similar compound, the intermediate from the O-alkylation step (containing a terminal halide) is reacted with maleimide to alkylate the maleimide nitrogen. nih.gov It is crucial to manage reaction conditions to avoid potential over-alkylation, a common issue when alkylating amines and related nitrogen compounds. youtube.com

A representative synthetic pathway for an analogous compound, N-[4-(aminooxy)butyl]maleimide, involves the O-alkylation of N-hydroxyphthalimide followed by the N-alkylation of maleimide, resulting in a stable product. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing the this compound scaffold is highly dependent on the optimization of reaction parameters for each step. While specific optimization data for the named compound is not detailed in the reviewed literature, general principles from related syntheses are applicable. For instance, the synthesis of pyrrole (B145914) derivatives can be highly sensitive to the choice of base, solvent, and temperature. researchgate.net In one study, using LDA as a base at -78°C in THF gave an 80% yield for a specific pyrrole synthesis, whereas changing the base or increasing the temperature led to significantly lower yields. researchgate.net

| Parameter | Condition | Effect on Yield | Reference |

| Base (Pyrrole Synthesis) | LDA | 80% | researchgate.net |

| nBuLi | 25-35% | researchgate.net | |

| tBuLi | 60% | researchgate.net | |

| Temperature (Pyrrole Synthesis) | -78 °C | 80% | researchgate.net |

| 0 °C | 15% | researchgate.net | |

| Synthetic Route (Analog) | 7-step (from N-hydroxyphthalimide) | 18% | nih.gov |

| 5-step (from N-(4-monomethoxytrityl)hydroxylamine) | 29% | nih.gov |

Radiosynthetic Routes for Isotopic Labeling and Imaging Probe Development

The bifunctional nature of this compound makes it an ideal precursor for developing radiolabeled probes, particularly for Positron Emission Tomography (PET). nih.govfrontiersin.org The aminooxy group provides a site for attaching a positron-emitting isotope like fluorine-18 (B77423) via a pre-labeled aldehyde, while the maleimide group remains available for conjugation to a targeting biomolecule.

Fluorine-18 Labeling of this compound Derivatives

The most common strategy for labeling this compound involves a conjugation reaction. First, a small aldehyde-containing molecule, such as 6-fluoronicotinaldehyde or 4-fluorobenzaldehyde, is labeled with fluorine-18. nih.govnih.gov This [¹⁸F]-labeled aldehyde is then reacted with the aminooxy group of this compound. nih.govnih.govresearchgate.net The reaction forms a stable oxime linkage, resulting in a fluorine-18 labeled maleimide-functionalized prosthetic group. nih.govresearchgate.net

This two-step approach allows for the production of a versatile, thiol-reactive labeling agent that can be used to tag various biomolecules for PET imaging. snmjournals.orgnih.gov For example, the conjugation of this compound with [¹⁸F]fluoronicotinaldehyde yields 6-[¹⁸F]fluoronicotinaldehyde O-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl) oxime, also known as [¹⁸F]FPyMHO. nih.govresearchgate.net

Expedited Radiosynthesis Protocols (e.g., "Radio-fluorination on the Sep-Pak" Method)

Given the short 109.7-minute half-life of fluorine-18, the speed of the radiosynthesis is critical. nih.govfrontiersin.org Expedited protocols have been developed to reduce synthesis time and improve yields. One prominent method is the "Radio-fluorination on the Sep-Pak" technique. nih.govnih.govresearchgate.net

This method streamlines the synthesis of the [¹⁸F]-labeled aldehyde precursor. nih.gov In a typical procedure, cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge (like a PS-HCO₃ or QMA cartridge). nih.govmdpi.com A solution of the precursor, for instance, a quaternary ammonium (B1175870) salt of nicotinaldehyde, is then passed through the cartridge. nih.govresearchgate.net The radiofluorination occurs rapidly on the solid support, with reported radiochemical conversions exceeding 80% in just one minute. nih.govresearchgate.net

The resulting [¹⁸F]-labeled aldehyde can then be conjugated to this compound. The entire process, from [¹⁸F]fluoride to the final labeled prosthetic group, can be completed in as little as 30 minutes using the Sep-Pak method, a significant reduction from the 60-90 minutes required by conventional methods. nih.govnih.govresearchgate.net This expedited protocol also leads to improved radiochemical yields.

| Protocol | Synthesis Time | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/μmol) | Reference |

| "Radio-fluorination on the Sep-Pak" for [¹⁸F]FPyMHO | 30 minutes | 50 ± 9% | 259 to 370 | nih.gov |

| Conventional HPLC Purification for [¹⁸F]FPyMHO | 45 minutes | 43 ± 3% | Comparable to Sep-Pak | nih.gov |

| Two-Step Synthesis of [¹⁸F]FBABM (analogous agent) | ~60 minutes | ~35% | ~111 (at EOS) | nih.gov |

Strategies for Incorporating Other Radioisotopes into Related Maleimide-Aminooxy Systems

The bifunctional nature of maleimide-aminooxy linkers, such as this compound, provides a versatile platform for the incorporation of various radioisotopes. These systems typically feature a maleimide group for conjugation to thiol-containing biomolecules and an aminooxy group that can react with aldehydes or ketones. This dual reactivity allows for multi-step radiolabeling strategies, where a prosthetic group carrying the radioisotope is first attached to the linker before conjugation to the target molecule, or vice-versa. The choice of radioisotope dictates the specific synthetic and labeling methodology.

Strategies can be broadly categorized based on the type of radioisotope being incorporated: positron emitters for Positron Emission Tomography (PET) imaging, such as Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga), or gamma emitters for Single Photon Emission Computed Tomography (SPECT) imaging, like Indium-111 (¹¹¹In).

Fluorine-18 Labeling:

Another strategy involves the synthesis of other ¹⁸F-labeled prosthetic groups that bear a maleimide function. For instance, N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) is synthesized by coupling ¹⁸F-succinimidyl-4-fluorobenzoate (¹⁸F-SFB) with N-(2-aminoethyl)maleimide. snmjournals.org While this particular example does not involve an aminooxy group, it highlights a prevalent maleimide-centric radiolabeling approach. snmjournals.org The total synthesis time for such synthons typically ranges from 100 to 150 minutes, with decay-corrected radiochemical yields around 10-20%. researchgate.netsnmjournals.org

| Radiolabeled Compound | Precursor(s) | Radioisotope | Key Reaction | Reported Yield | Reference |

|---|---|---|---|---|---|

| N-{4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl}maleimide ([¹⁸F]FBAM) | 4-[¹⁸F]fluorobenzaldehyde and N-[4-(aminooxy)butyl]maleimide | ¹⁸F | Aminooxy-aldehyde coupling | ~35% (decay corrected) | researchgate.net |

| N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) | ¹⁸F-succinimidyl-4-fluorobenzoate (¹⁸F-SFB) and N-(2-aminoethyl)maleimide | ¹⁸F | Amide bond formation | 20% ± 4% (decay corrected, for final peptide conjugate) | snmjournals.org |

| [¹⁸F]FPyMe | Not specified | ¹⁸F | Not specified | Not specified | nih.gov |

Radiometal Labeling (Gallium-68, Indium-111):

The incorporation of metallic radionuclides like Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In) requires a different approach involving bifunctional chelating agents (BFCs). nih.govnih.gov These BFCs have a functional group for conjugation to a biomolecule (such as a maleimide) and a chelator cage that securely binds the radiometal. nih.gov

For ⁶⁸Ga labeling, chelators with nitrogen and oxygen donor groups, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are commonly employed. nih.govmdpi.com A typical strategy involves first conjugating a maleimide-functionalized chelator, like NOTA-maleimide, to a cysteine-tagged biomolecule. mdpi.com The resulting conjugate is then radiolabeled with ⁶⁸Ga. mdpi.com The labeling process is sensitive to parameters such as temperature and reactant concentration; for example, labeling a NOTA-conjugated nanobody with ⁶⁸Ga was optimized at 50°C. mdpi.com Gallium exists in the +3 oxidation state and forms stable complexes, typically with a coordination number of six in a pseudo-octahedral geometry. nih.gov

Indium-111, which also has a stable +3 oxidation state, can be chelated using similar strategies, though it has a larger ionic radius than ⁶⁸Ga and can form complexes with higher coordination numbers (seven or eight). nih.gov Chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) are frequently used for ¹¹¹In-labeling. nih.gov The strategy would involve a maleimide-DOTA or maleimide-DTPA conjugate which is then reacted with ¹¹¹InCl₃ to form the final radiolabeled product.

| Radioisotope | Typical Chelator | Chelator Functionalization | General Strategy | Reference |

|---|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | NOTA, DOTA, HBED | Maleimide, Azide, Alkyne | Conjugation of maleimide-chelator to thiol-containing biomolecule, followed by radiolabeling with ⁶⁸Ga. | nih.govmdpi.com |

| Indium-111 (¹¹¹In) | DOTA, DTPA | Maleimide | Conjugation of maleimide-chelator to biomolecule, followed by radiolabeling with ¹¹¹In. | nih.gov |

| Technetium-99m (⁹⁹mTc) | Various (e.g., HYNIC) | Maleimide | Indirect labeling via pre-labeling or post-labeling of a bifunctional maleimide-containing construct. | nih.gov |

These methodologies demonstrate the adaptability of the maleimide-aminooxy scaffold and related bifunctional systems for labeling with a range of medically relevant radioisotopes. The specific strategy is tailored based on the coordination chemistry of the chosen radionuclide and the desired application, whether for PET or SPECT imaging. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 6 Aminooxy Hexyl 1h Pyrrole 2,5 Dione

Aminooxy Group Reactivity: Chemoselective Oxime Ligation Chemistry

The aminooxy group participates in a highly chemoselective reaction known as oxime ligation. nih.govnih.govresearchgate.net This bioorthogonal reaction occurs between the nucleophilic aminooxy moiety and an electrophilic carbonyl group, such as an aldehyde or a ketone, to form a stable oxime bond. nih.govrsc.org The remarkable specificity of this reaction allows it to proceed efficiently in complex biological media with minimal side reactions. The enhanced nucleophilicity of the aminooxy group, a phenomenon known as the alpha effect, is due to the adjacent oxygen atom's lone pair of electrons, making it a stronger nucleophile than a standard amine. nih.gov

The kinetics of oxime ligation are influenced by the nature of the carbonyl electrophile. Aldehydes are generally significantly more reactive than ketones, primarily due to reduced steric hindrance at the carbonyl carbon. nih.gov Aromatic aldehydes have been shown to be particularly potent electrophiles for this reaction. nih.gov Rate constants for chemoselective ligation reactions, including oxime formation, typically fall within the range of 10⁻³ to 10⁰ M⁻¹s⁻¹. nih.gov

| Reactants | Conditions | Second-Order Rate Constant (k₁) | Equilibrium Constant (Keq) | Reference |

|---|---|---|---|---|

| Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM aniline (B41778) catalyst | 8.2 ± 1.0 M⁻¹s⁻¹ | >10⁸ M⁻¹ | nih.gov |

| 6-Hydrazinopyridyl-peptide + Benzaldehyde (for comparison) | pH 7, 100 mM aniline catalyst | ~164 M⁻¹s⁻¹ | 10⁴-10⁶ M⁻¹ | nih.gov |

The reaction mechanism proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon. researchgate.net This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. researchgate.net

The rate of oxime bond formation can be significantly accelerated through catalysis. Aniline and its derivatives, such as p-phenylenediamine, are highly effective catalysts for this transformation. nih.govrsc.orgrsc.org The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which then undergoes rapid transimination with the aminooxy reagent to form the oxime. rsc.org Aniline catalysis can increase the reaction rate by up to 400-fold under acidic conditions and 40-fold at neutral pH. rsc.org

The reaction is also pH-dependent. Slightly acidic conditions (pH ~4.5-6.0) generally favor the reaction, as protonation of the carbonyl group increases its electrophilicity, while the aminooxy group remains sufficiently nucleophilic. researchgate.netrsc.org At very low pH, the aminooxy group becomes protonated and thus less reactive. researchgate.net The choice of solvent is also critical; to prevent unwanted side reactions, high-purity solvents are recommended to avoid trace amounts of aldehyde or ketone contaminants. rsc.org

A key advantage of oxime ligation is the exceptional stability of the resulting linkage. nih.govresearchgate.net Oxime bonds are significantly more resistant to hydrolysis over a wide pH range compared to other C=N bonds like imines and hydrazones. nih.govresearchgate.netnih.gov This enhanced stability is attributed to a combination of resonance stabilization and the higher electronegativity of the oxygen atom compared to nitrogen, which makes the oxime less susceptible to protonation, a key step in the acid-catalyzed hydrolysis mechanism. nih.govlouisville.edu

Studies comparing isostructural hydrazones and oximes have demonstrated the superior hydrolytic stability of the oxime. At pD 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.gov The half-life of the oxime was significantly greater than those of various hydrazones across a pD range of 5.0 to 9.0. nih.gov This inherent stability makes the oxime bond a reliable and robust linkage for applications requiring long-term integrity. researchgate.net

| Linkage Type | Relative Hydrolysis Rate | Key Stability Factors | Reference |

|---|---|---|---|

| Oxime | Very Low (e.g., ~10³-fold lower than simple hydrazones) | Resonance stabilization, resistance to protonation due to oxygen electronegativity. | researchgate.netnih.gov |

| Hydrazone | Moderate | Less resonance stabilization compared to oximes, more prone to protonation. | researchgate.netnih.gov |

| Imine (Schiff Base) | High | Generally labile and readily hydrolyzed, especially under acidic conditions. | researchgate.netlouisville.edu |

Maleimide (B117702) Group Reactivity: Thiol-Michael Addition Chemistry

The maleimide group is a well-established electrophile for selective reaction with thiol-containing nucleophiles, such as the side chain of cysteine residues in proteins. uu.nl This reaction proceeds via a Michael-type addition, forming a stable covalent thioether bond. bachem.comnih.gov

The thiol-maleimide reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's electron-deficient double bond. bachem.com This results in the formation of a stable succinimidyl thioether adduct. bachem.com The reaction is known for its rapid kinetics, often reaching completion within minutes at room temperature under mild aqueous conditions. uu.nl

While the resulting thioether bond is generally considered stable, the succinimide (B58015) ring can be susceptible to side reactions. nih.gov For instance, the initial adduct can undergo a retro-Michael reaction, leading to potential exchange with other free thiols. nih.govnih.gov Additionally, when the maleimide is conjugated to an N-terminal cysteine, the adjacent free amino group can induce an intramolecular rearrangement to form a six-membered thiazine (B8601807) structure. bachem.comnih.gov This rearrangement involves nucleophilic attack by the N-terminal amine on a carbonyl group of the succinimide ring, followed by transcyclization. nih.gov

The thiol-maleimide conjugation is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. nih.govresearchgate.net In this window, the thiol group (pKa ~8-9) exists partially as the more nucleophilic thiolate anion, while amine groups (like the ε-amino group of lysine, pKa >10) are predominantly protonated and thus less reactive. nih.gov The reaction of maleimides with thiols is reported to be approximately 1,000 times faster than with amines at neutral pH. nih.govresearchgate.net

The pH of the reaction medium is a critical parameter that influences not only the rate and selectivity of the desired thiol addition but also the stability of the maleimide itself and the prevalence of side reactions.

Acidic pH (e.g., < 6.5): The concentration of the reactive thiolate anion is reduced, slowing the reaction rate. However, acidic conditions can be used to suppress side reactions like thiazine rearrangement by keeping the N-terminal amino group protonated. nih.govresearchgate.net

Neutral pH (e.g., 6.5 - 7.5): This range is optimal for rapid and selective thiol conjugation. uu.nlnih.gov

Alkaline pH (e.g., > 8.0): At higher pH, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative, thus preventing conjugation. uu.nl The rate of thiazine rearrangement also significantly increases at basic pH. bachem.comnih.gov

| pH Range | Primary Reaction/Process | Consequences | Reference |

|---|---|---|---|

| < 6.5 | Slower thiol-Michael addition | Reduced reaction rate. Suppresses thiazine rearrangement. | nih.govresearchgate.net |

| 6.5 - 7.5 | Optimal thiol-Michael addition | Fast and highly chemoselective reaction with thiols. | nih.govresearchgate.net |

| > 8.0 | Maleimide hydrolysis; Thiazine rearrangement | Loss of maleimide reactivity; Increased formation of side products with N-terminal cysteines. | uu.nlbachem.comnih.gov |

Stability and Potential Reversibility of Thiosuccinimide Adducts

The conjugation of the maleimide moiety of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione with thiol-containing biomolecules results in the formation of a thiosuccinimide adduct. biosyn.com While this Michael addition reaction is widely used due to its speed and specificity, the resulting thioether linkage is not always stable. nih.govnih.gov The stability of this adduct is a critical factor in the design of bioconjugates, as its reversal can lead to the loss of a payload or label. nih.gov

The primary mechanism of instability is a retro-Michael reaction, which is essentially the reverse of the initial conjugation. nih.govresearchgate.net This β-elimination reaction can be promoted by the presence of other thiols, such as glutathione (B108866) (GSH), which is abundant in physiological environments. nih.gov The succinimide thioether can undergo an exchange reaction with these free thiols, leading to deconjugation. nih.govacs.org Reports have indicated that this reversibility can be influenced by solution conditions and temperature. nih.govacs.org

To counteract this instability, several strategies have been developed. One approach involves the hydrolysis of the thiosuccinimide ring to form a stable thiosuccinamic acid conjugate, which is no longer susceptible to the retro-Michael reaction. researchgate.net The rate of this hydrolysis is significantly influenced by the substituent on the maleimide nitrogen. N-alkyl substituted maleimides, such as this compound, generally exhibit slow hydrolysis of the resulting thiol adduct. nih.gov In contrast, N-aryl substituted maleimides show substantially faster rates of ring hydrolysis, leading to more stable final conjugates. researchgate.netucl.ac.uk The presence of electron-withdrawing groups on the N-substituent accelerates this hydrolysis, thereby minimizing the adduct's susceptibility to thiol exchange. nih.govresearchgate.net

Another strategy to enhance stability involves a transcyclization reaction. This method locks the thioether bond within a new ring structure, effectively preventing the retro-Michael reaction. nih.gov The stability of various maleimide-thiol adducts and the factors influencing them are summarized in the table below.

| Adduct Type | Key Stability Factors | Outcome of Instability | Stabilization Strategy |

| N-Alkyl Thiosuccinimide | Prone to retro-Michael reaction in the presence of free thiols (e.g., GSH). nih.gov | Thiol exchange, deconjugation. nih.govacs.org | Slow hydrolysis to thiosuccinamic acid. nih.gov |

| N-Aryl Thiosuccinimide | Electron-withdrawing nature of the aryl group promotes rapid ring hydrolysis. researchgate.netucl.ac.uk | Less susceptible to thiol exchange due to rapid stabilization. researchgate.net | Accelerated hydrolysis to a stable, irreversible product. researchgate.net |

| Bromomaleimide Adduct | Can be designed for either stable or cleavable conjugates. rsc.org | Reversible upon addition of reducing agents. nih.gov | Control of maleimide hydrolysis. rsc.orgresearchgate.net |

| Transcyclization Product | Formation of a new, stable six-membered ring containing the thioether. nih.gov | Prevents retro-Michael reaction. nih.gov | In situ intramolecular reaction post-conjugation. nih.gov |

This table summarizes the stability characteristics of different thiosuccinimide adducts based on published research findings.

Orthogonal Reactivity and Sequential Functionalization Strategies

The heterobifunctional nature of this compound, possessing both a maleimide and an aminooxy group, allows for orthogonal conjugation strategies. nih.govthermofisher.com Orthogonality in this context means that each functional group can react selectively with its respective partner without cross-reactivity, enabling the sequential or simultaneous attachment of different molecules. nih.gov The maleimide group reacts specifically with thiols (sulfhydryl groups), while the aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage. biosyn.comnih.goviris-biotech.de

Design of Multi-step Bioconjugation Protocols Leveraging Both Functional Groups

The distinct reactivity of the maleimide and aminooxy functionalities is the foundation for designing multi-step bioconjugation protocols. nih.gov This allows for the precise, stepwise assembly of complex biomolecular constructs. nih.gov For instance, a protein containing a free cysteine can first be reacted with the maleimide end of the linker. Following purification, the now-exposed aminooxy group is available for a second, highly specific reaction with a molecule bearing an aldehyde or ketone group. nih.goviris-biotech.de This second molecule could be a fluorescent dye, a drug molecule, or another protein engineered to contain a carbonyl group. nih.gov

The oxime ligation is highly efficient and forms a kinetically stable bond, even in aqueous environments, which is a significant advantage for biological applications. nih.goviris-biotech.de The reaction conditions for the two steps can be optimized independently. The maleimide-thiol conjugation is typically performed at a neutral to slightly basic pH (7.0-7.5), while the oxime ligation is often catalyzed by aniline or its derivatives and proceeds efficiently under mildly acidic conditions. nih.govtocris.com

A typical sequential conjugation protocol could involve the following steps:

First Conjugation (Maleimide-Thiol): A thiol-containing biomolecule (e.g., a protein with a cysteine residue) is reacted with this compound in a suitable buffer (e.g., PBS, pH 7.2). biosyn.comtocris.com

Purification: The resulting conjugate, now bearing a terminal aminooxy group, is purified to remove unreacted linker and protein.

Second Conjugation (Oxime Ligation): The purified conjugate is then reacted with an aldehyde- or ketone-containing molecule to form the final, dually functionalized product. nih.govnih.gov

This stepwise approach provides precise control over the final structure of the conjugate, which is crucial for applications in drug delivery, diagnostics, and fundamental biological research. nih.gov The ability to use commercially available maleimides and simple reaction conditions expands the accessibility of creating well-defined protein conjugates. nih.gov

Competitive Reactivity Studies and Selective Derivatization

The success of orthogonal strategies relies on the high chemoselectivity of the constituent reactions. The maleimide-thiol and aminooxy-carbonyl reactions are considered bioorthogonal, meaning they proceed with high fidelity in the complex environment of biological systems without interfering with native functional groups or each other. nih.govnih.gov

Selective derivatization is achieved by controlling the reaction conditions and the order of addition. For the maleimide-thiol reaction, maintaining a pH between 7.0 and 7.5 is critical for selectivity towards thiols over other nucleophiles like amines. tocris.com The aminooxy group is generally unreactive under these conditions. Conversely, the oxime ligation is most efficient in a slightly acidic pH range and is highly specific for carbonyl groups. nih.gov

While the two reactions are largely orthogonal, careful consideration of all reagents is necessary. For example, some reducing agents used to prevent disulfide bond formation in proteins, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can potentially react with maleimides in what is known as a phospha-Michael addition. nih.gov Therefore, the choice of reagents and the timing of their addition must be carefully planned in a multi-step protocol.

The table below outlines the typical reaction conditions that ensure selective derivatization for each functional group of this compound.

| Functional Group | Reactive Partner | Typical pH | Key Conditions & Considerations |

| Maleimide | Thiol (Sulfhydryl) | 7.0 - 7.5 | Reaction is specific to thiols at this pH. Buffers should be free of thiols. biosyn.comtocris.com Avoid excess of certain reducing agents like TCEP that may react with the maleimide. nih.gov |

| Aminooxy | Aldehyde / Ketone | 4.0 - 6.0 | Forms a stable oxime bond. nih.goviris-biotech.de The reaction can be accelerated by catalysts like aniline. nih.gov Highly chemoselective and bioorthogonal. iris-biotech.de |

This table details the optimized reaction conditions for the selective functionalization of the maleimide and aminooxy groups, enabling orthogonal bioconjugation strategies.

Applications in Bioconjugation and Chemical Biology

Site-Selective Protein and Peptide Functionalization

Site-selective modification is crucial for preserving the native structure and function of proteins and peptides during conjugation. 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione facilitates this precision through the chemoselective reactions of its terminal functional groups.

The maleimide (B117702) group of the compound selectively reacts with the thiol group of cysteine residues via a Michael addition reaction. This method is one of the most established strategies for cysteine-specific modification. researchgate.net Cysteine is a relatively rare amino acid, making it an ideal target for precise modification, and it can be readily introduced into a specific site of a protein sequence through genetic engineering. nih.gov

The reaction between the maleimide and a cysteine thiol forms a stable covalent thioether bond. This specificity allows for the controlled attachment of the linker to a predetermined site on a protein or peptide. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream, which can lead to payload shedding. nih.gov Research has focused on strategies to overcome this instability, such as designing maleimides that promote rapid hydrolysis of the thiosuccinimide ring to a more stable, open form. ucl.ac.ukresearchgate.net While traditional N-alkyl maleimides can show variable stability, N-aryl maleimides have been shown to form more stable conjugates. nih.gov

Table 1: Comparison of Maleimide Conjugate Stability This table is interactive. Users can sort columns by clicking on the headers.

| Maleimide Type | Linkage Formed | Stability Issue | Improvement Strategy |

|---|---|---|---|

| N-Alkyl Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange nih.gov | Increased pH or temperature post-conjugation to promote hydrolysis researchgate.net |

| N-Aryl Maleimide | Thiosuccinimide | More stable than N-alkyl variants nih.gov | Ring-head nitrogen substitution accelerates hydrolysis and stabilization nih.gov |

The aminooxy end of this compound reacts chemoselectively with aldehyde or ketone groups to form a stable oxime bond. nih.gov This reaction, known as oxime ligation, is highly efficient and bioorthogonal, meaning it proceeds under mild physiological conditions without interfering with other functional groups found in biomolecules. nih.govnih.gov

Carbonyl groups are generally absent in natural proteins, which prevents non-specific reactions. They can be introduced site-specifically into proteins and peptides through various methods. A common approach is the mild periodate oxidation of N-terminal serine or threonine residues or the sugar moieties of glycoproteins, which generates aldehyde groups. biotium.comnih.gov Alternatively, unnatural amino acids containing ketone or aldehyde functionalities can be incorporated into the protein sequence using genetic code expansion techniques. maastrichtuniversity.nl

The rate of oxime ligation can be slow at neutral pH, but the reaction can be significantly accelerated by nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine). acs.orgresearchgate.net This catalysis allows for efficient conjugation at physiological pH, making it a versatile tool for labeling complex biomolecules. acs.orgnih.gov The resulting oxime linkage is highly stable under physiological conditions. nih.gov

The presence of two orthogonal reactive groups on a single linker like this compound is ideal for creating dual-labeled or multifunctional conjugates. nih.govresearchgate.net This allows for the attachment of two different molecules (e.g., a therapeutic agent and an imaging agent) to a single protein or peptide. nih.gov

The strategy involves a sequential conjugation process. For instance, the maleimide group can first be reacted with a cysteine residue on the target protein. After purification, the free aminooxy group can then be ligated with a second molecule that has been modified to contain an aldehyde or ketone. The orthogonality of the maleimide-thiol and aminooxy-carbonyl reactions ensures that each step is specific and does not interfere with the other, enabling the precise construction of complex bioconjugates. nih.gov This approach is fundamental to creating theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. nih.gov

Development of Advanced Linkers for Targeted Therapeutics

In targeted therapies like antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the efficacy, stability, and safety of the therapeutic. axispharm.com

This compound serves as a heterobifunctional linker, which is highly valuable in ADC development. Traditional ADCs were often created by reacting linkers with surface-exposed lysines or by reducing interchain disulfides to react with cysteines, leading to heterogeneous mixtures with varying drug-to-antibody ratios (DARs). This heterogeneity can result in inconsistent pharmacokinetic profiles and therapeutic outcomes. nih.gov

Bifunctional linkers enable more controlled, site-specific conjugation, leading to the production of homogeneous ADCs with a defined DAR. nih.gov For example, an antibody can be engineered to have a single cysteine residue at a specific location. The maleimide end of the linker can be attached to this cysteine. Subsequently, a payload modified with an aldehyde group can be attached to the aminooxy end of the linker. This precise placement and stoichiometry enhance the predictability and performance of the ADC. The maleimide-cysteine conjugation method has been used in the construction of a majority of FDA-approved ADCs. nih.gov

The stability of the linker is paramount; it must remain intact in systemic circulation to prevent premature release of the toxic payload, which could harm healthy tissues. axispharm.com Upon reaching the target tumor cell, the linker should be cleaved to release the drug. The linkages formed by this compound offer distinct stability profiles.

Thioether Bond (from Maleimide): This bond is generally considered stable. However, as previously mentioned, the thiosuccinimide ring is susceptible to degradation. nih.gov While this can be a liability, leading to drug loss in circulation, it can also be exploited. Some linkers are designed to be cleaved in the reducing environment of the cell, where concentrations of glutathione are high. nih.gov However, the primary goal for many modern ADCs is to create an exceptionally stable bond, often by promoting the hydrolysis of the succinimide (B58015) ring to prevent the retro-Michael reaction. acs.orgresearchgate.net

Oxime Bond (from Aminooxy): The oxime bond is known for its high hydrolytic stability across a wide pH range, making it a reliable non-cleavable linkage. nih.gov ADCs with non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome of the cancer cell to release the drug, which remains attached to the linker and the amino acid residue. nih.govnjbio.com

The compound can also be incorporated into environmentally responsive systems. For example, while the oxime bond itself is stable, the payload could be attached to the maleimide end via a dipeptide linker (e.g., Valine-Citrulline) that is specifically cleaved by lysosomal proteases like Cathepsin B, which are abundant in tumor cells. nih.gov Similarly, pH-sensitive linkers, such as those containing a hydrazone group, can be designed to hydrolyze in the acidic environment of endosomes and lysosomes. nih.govnjbio.com

Table 2: Linker Release Mechanisms in Targeted Therapeutics This table is interactive. Users can sort columns by clicking on the headers.

| Release Mechanism | Triggering Environment | Linker Type Example | Stability in Circulation |

|---|---|---|---|

| Protease Cleavage | High concentration of proteases (e.g., Cathepsin B) in lysosomes | Peptide linkers (e.g., Val-Cit) nih.gov | High |

| pH-Sensitivity | Acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) | Hydrazones, Carbonates nih.govnjbio.com | Moderate to High |

| Reduction | High glutathione concentration in the cytoplasm | Disulfide bonds nih.gov | Moderate |

Nucleic Acid Modification and Oligonucleotide Conjugation

The heterobifunctional nature of this compound, featuring both a maleimide and an aminooxy group, makes it a valuable tool in the synthesis of complex biomolecular chimeras. This linker facilitates the covalent attachment of oligonucleotides to other molecules, such as peptides or small-molecule reporters, enabling a wide range of applications in diagnostics, therapeutics, and nanotechnology. nih.gov

Strategies for Incorporating Aminooxy and Maleimide Moieties into Oligonucleotides

The creation of oligonucleotide conjugates using linkers like this compound relies on the strategic introduction of reactive handles onto the oligonucleotide sequence. This is typically achieved through two primary approaches: solid-phase synthesis and post-synthetic modification.

In the solid-phase synthesis approach, modified phosphoramidites containing the desired functional group (e.g., an amine, thiol, or a protected aminooxy group) are incorporated at specific positions within the oligonucleotide chain during automated synthesis. nih.govcsic.es For instance, an amine-modified phosphoramidite can be added to the 5' or 3' terminus, or even internally. nih.gov This terminal amine can then be reacted post-synthetically with an N-hydroxysuccinimide (NHS) ester derivative of a maleimide to install the maleimide group. nih.gov

Alternatively, a post-synthetic conjugation strategy involves modifying a standard, purified oligonucleotide. csic.esnatahub.org An oligonucleotide synthesized with a terminal amine modification can be reacted with a heterobifunctional crosslinker like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to introduce a maleimide group. nih.gov Conversely, to introduce an aminooxy group, an aldehyde-modified oligonucleotide can be prepared, which is then ready to react with the aminooxy end of the linker. Peptide-oligonucleotide conjugates (POCs) can be formed through various linkages, including oxime bonds, which result from the reaction between an aminooxy group and a carbonyl group. natahub.org

Synthesis of Oligonucleotide-Peptide and Oligonucleotide-Small Molecule Conjugates

Once an oligonucleotide is functionalized with either a maleimide or an aminooxy group, it can be conjugated to a peptide or small molecule bearing a complementary reactive partner. The versatility of this compound lies in its ability to bridge these two moieties through two distinct and highly chemoselective reactions: thiol-maleimide Michael addition and oxime ligation.

Thiol-Maleimide Ligation: The maleimide group reacts specifically and efficiently with a free sulfhydryl (thiol) group, typically from a cysteine residue engineered into a peptide's sequence. nih.gov This reaction proceeds under mild, aqueous conditions to form a stable thioether bond. For example, an oligonucleotide functionalized with a maleimide group can be conjugated to a peptide containing a terminal or internal cysteine residue. nih.gov This fragment conjugation approach is highly versatile and widely used for creating POCs. nih.govcsic.es

Oxime Ligation: The aminooxy group reacts with an aldehyde or ketone to form a stable oxime linkage. natahub.org This reaction is also highly chemoselective and can be performed under mild acidic to neutral conditions. To synthesize an oligonucleotide-peptide conjugate via this method, the peptide would be functionalized with a carbonyl group, and the oligonucleotide with an aminooxy group (or vice versa). This strategy has been extensively reported for creating POCs with oligonucleotides containing aldehyde groups at their 3'- or 5'-ends. natahub.org

The dual reactivity of this compound allows for the sequential or orthogonal conjugation of different molecules. For example, a thiol-containing peptide could first be attached to the maleimide end of the linker, followed by purification. The resulting aminooxy-functionalized peptide could then be ligated to an aldehyde-bearing oligonucleotide. This stepwise approach provides precise control over the final conjugate structure. The conjugation of oligonucleotides with small molecules, such as fluorescent probes or intercalators, follows similar principles, enhancing their utility as biochemical probes. mdpi.com

| Conjugate Type | Oligonucleotide Modification | Peptide/Small Molecule Modification | Linkage Chemistry |

| Oligonucleotide-Peptide | Amine-modified, then activated with SMCC to present a maleimide group. | Cysteine (thiol group). nih.gov | Thiol-Maleimide |

| Oligonucleotide-Peptide | 5'-aldehyde group. | Aminooxy group. natahub.org | Oxime |

| Oligonucleotide-Small Molecule | 5'-amino linker. | NHS-ester of the small molecule. | Amide |

| Oligonucleotide-Peptide | 5'-cysteinyl group. | N-terminal thioester on the peptide. researchgate.net | Native Chemical Ligation |

Glycoconjugate Synthesis and Glycobiology Probes

The specific and mild reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond is a cornerstone of modern bioconjugation, particularly in the field of glycobiology. This compound provides a linker to connect carbohydrate moieties to peptides, proteins, or surfaces, facilitating the synthesis of tools to study the intricate roles of glycans in biological processes.

Preparation of Neo-glycopeptides and Glycoproteins via Aminooxy Ligation

The synthesis of homogeneous glycoproteins and glycopeptides, crucial for understanding the function of glycosylation, is challenging due to the heterogeneity of naturally occurring glycoproteins. nih.govucl.ac.uk Chemical ligation methods offer a powerful solution to this problem. The aminooxy functionality is central to one of the most robust strategies for creating these "neo-glycoconjugates."

The process typically involves two key steps:

Generation of a Carbonyl Group on the Carbohydrate: The reducing end of an unprotected oligosaccharide can exist in equilibrium with its open-chain aldehyde form, making it available for ligation. Alternatively, aldehyde or ketone groups can be introduced into carbohydrate structures through specific chemical or enzymatic oxidation. For example, mild periodate oxidation of sialic acid residues on a glycoprotein generates an aldehyde, providing a site-specific handle for conjugation. biotium.com

Oxime Ligation: An aminooxy-functionalized molecule, such as a peptide modified with this compound (after reaction of the maleimide with a cysteine), is reacted with the aldehyde- or ketone-bearing carbohydrate. This reaction proceeds chemoselectively in aqueous buffers to form a stable oxime bond. nih.gov This approach has been used to create site-specifically glycosylated variants of proteins like human growth hormone. nih.gov The synthesis of neoglycopeptides can also be achieved by incorporating aminooxy-functionalized amino acids into peptides during solid-phase peptide synthesis, followed by ligation with the desired sugar. researchgate.netnih.gov

This method provides access to biologically relevant neoglycopeptides and homogeneously glycosylated proteins that can be used to probe the influence of specific glycan structures on peptide and protein function. nih.govnih.gov

| Glycoconjugate | Key Reactants | Ligation Chemistry | Resulting Linkage |

| Neo-glycopeptide | Peptide with aminooxy-functionalized amino acid + reducing sugar. researchgate.netnih.gov | Oxime formation | Oxime |

| Site-specific Glycoprotein | Aldehyde-tagged recombinant protein + aminooxy-glycan. nih.gov | Oxime formation | Oxime |

| Labeled Glycoprotein | Periodate-oxidized glycoprotein + aminooxy-functionalized dye. biotium.com | Oxime formation | Oxime |

| Neo-glycopeptide | Maleimido-modified peptide + thiol-functionalized carbohydrate. nih.gov | Thiol-Maleimide | Thioether |

Applications in Studying Protein-Carbohydrate Interactions

Protein-carbohydrate interactions are fundamental to a vast array of biological events, including cell adhesion, immune recognition, and pathogen invasion. nih.govnih.gov However, these interactions are often characterized by low affinity, making them difficult to study. nih.gov Synthetic glycoconjugates are invaluable tools for investigating these recognition events.

By attaching specific carbohydrate structures to surfaces or carrier molecules, researchers can create probes to identify and characterize carbohydrate-binding proteins (lectins). nih.gov The glycoconjugates prepared via aminooxy ligation can be used in various assay formats:

Glycan Arrays: Specific oligosaccharides can be functionalized with an aminooxy-linker and then immobilized onto an aldehyde-activated surface to create microarrays. These arrays can be probed with fluorescently labeled proteins to rapidly screen for binding specificity.

Biosensors: Immobilizing well-defined carbohydrate ligands on sensor surfaces allows for the label-free, real-time analysis of protein-carbohydrate interactions using techniques like surface plasmon resonance (SPR). researchgate.net This provides quantitative data on binding affinities and kinetics.

Cellular Probes: Attaching glycans to peptides or proteins can help elucidate how glycosylation modulates protein structure and function, or how specific glycans mediate interactions between cells. nih.gov

These synthetic probes, which present carbohydrates in a well-defined manner, are essential for overcoming the challenges posed by the complexity and weak affinity of natural protein-carbohydrate interactions, thereby advancing our understanding of glycobiology. nih.govnih.gov

Imaging Probe Development and Radiopharmaceutical Synthesis

Molecular imaging probes are essential for visualizing and quantifying biological processes non-invasively in living systems. researchgate.net The development of these probes requires a robust chemical strategy to link a targeting moiety (e.g., a peptide or antibody that binds to a specific biomarker) to an imaging reporter (e.g., a radionuclide for PET imaging or a fluorophore for optical imaging). Heterobifunctional linkers are critical in this process.

The maleimide and aminooxy groups of this compound offer two orthogonal handles for the construction of imaging probes. For instance, the maleimide group can be used to conjugate a thiol-containing biomolecule, while the aminooxy group can be used to attach a radiolabeled aldehyde or ketone.

A notable application in this area is the synthesis of PET radiopharmaceuticals. PET imaging relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being one of the most widely used due to its favorable half-life (109.7 min) and low positron energy. nih.gov A common strategy for ¹⁸F-labeling of biomolecules involves the preparation of a small, ¹⁸F-labeled prosthetic group that can be quickly and efficiently conjugated to the targeting molecule.

For example, a radiolabeled aldehyde, 4-[¹⁸F]fluorobenzaldehyde, can be synthesized and then ligated to an aminooxy-functionalized targeting vector. A linker analogous to this compound, N-[6-(4-[¹⁸F]fluorobenzylidene)-aminooxy-hexyl]maleimide ([¹⁸F]FBAM), has been developed specifically for this purpose. nih.gov This compound is synthesized by reacting the maleimide-aminooxy linker with 4-[¹⁸F]fluorobenzaldehyde. The resulting ¹⁸F-labeled maleimide can then be conjugated to a thiol-containing peptide or protein under mild conditions, yielding a radiolabeled probe ready for PET imaging. nih.gov This modular approach allows for the late-stage introduction of the radionuclide, which is crucial given the short half-lives of many PET isotopes. researchgate.net

| Probe/Precursor | Targeting Moiety | Imaging Reporter/Tag | Conjugation Chemistry | Application |

| [¹⁸F]FBAM Conjugate | Thiol-containing biomolecule (e.g., peptide) | 4-[¹⁸F]fluorobenzaldehyde | Oxime formation followed by Thiol-Maleimide ligation | PET Imaging nih.gov |

| ¹¹C-PAQ | N/A (probe is a modified drug) | ¹¹C | Direct Radiosynthesis | PET Imaging of VEGFR-2 nih.gov |

| ¹⁸F-FNEM Conjugate | Thiol-containing biomolecule | 6-[¹⁸F]fluoronicotinamide | Amidation followed by Thiol-Maleimide ligation | PET Imaging acs.org |

Design and Synthesis of Fluorine-18 Labeled Bioconjugates for Molecular Imaging

The design of fluorine-18 (¹⁸F) labeled bioconjugates for positron emission tomography (PET) imaging often relies on the use of prosthetic groups, which are small molecules that are first radiolabeled and then conjugated to a larger biomolecule. The compound this compound is a key component in the synthesis of such prosthetic groups, facilitating a reliable and efficient labeling process.

The general strategy involves a two-step procedure. First, the aminooxy group of this compound reacts with an ¹⁸F-labeled aldehyde, such as 6-[¹⁸F]fluoronicotinaldehyde, to form a stable oxime linkage. This reaction creates an ¹⁸F-labeled maleimide-functionalized prosthetic group. The reaction is typically carried out at an elevated temperature (around 80°C) for a short duration (approximately 5 minutes), leading to a high radiochemical conversion of over 90%. prolynxinc.com

In the second step, the maleimide end of the newly formed ¹⁸F-labeled prosthetic group is then used to conjugate to a biomolecule containing a thiol (sulfhydryl) group, typically from a cysteine residue. This Michael addition reaction forms a stable thioether bond, completing the synthesis of the ¹⁸F-labeled bioconjugate. This site-specific labeling method is advantageous as it allows for precise control over the location of the radiolabel on the biomolecule. prolynxinc.comresearchgate.net

The synthesis of the precursor, this compound, is a multi-step process that has been optimized to produce the compound as a stable hydrochloride salt. This ensures its stability and ease of handling prior to its use in radiolabeling.

| Parameter | Value | Reference |

|---|---|---|

| Precursor | This compound | prolynxinc.com |

| ¹⁸F-Labeled Aldehyde | 6-[¹⁸F]fluoronicotinaldehyde | prolynxinc.com |

| Reaction Temperature (Oxime formation) | 80°C | prolynxinc.com |

| Reaction Time (Oxime formation) | 5 minutes | prolynxinc.com |

| Radiochemical Conversion | >90% | prolynxinc.com |

| Overall Isolated Radiochemical Yield (decay-corrected) | 50 ± 9% | prolynxinc.com |

| Total Synthesis Time | 30 minutes | prolynxinc.com |

| Post-synthesis Stability | Stable in solution for up to 2 hours | prolynxinc.com |

Evaluation of Conjugate Stability in Relevant Biological Milieux (focused on chemical integrity of the bond)

The stability of the resulting bioconjugate in biological environments is a critical factor for its successful application in molecular imaging. The chemical integrity of the linkages formed—the oxime bond and the maleimide-thiol adduct—is therefore of paramount importance.

Oxime Bond Stability:

The oxime linkage (C=N-O) formed between the aminooxy group of the linker and the aldehyde is known to be significantly stable under physiological conditions. nih.gov Compared to other imine-based linkages like hydrazones, oximes exhibit superior hydrolytic stability, which is crucial for in vivo applications where the bioconjugate is exposed to aqueous environments for extended periods. axispharm.com The rate of hydrolysis for oximes is substantially lower than that for hydrazones, making them the preferred choice for creating stable bioconjugates. nih.gov This stability ensures that the ¹⁸F-label does not prematurely detach from the maleimide portion of the prosthetic group.

Maleimide-Thiol Adduct Stability:

The thioether bond formed between the maleimide and the thiol group of the biomolecule is also generally considered stable. However, a potential pathway for the degradation of this linkage is the retro-Michael reaction, where the bond can break, leading to the release of the prosthetic group. d-nb.info This process can be influenced by the presence of other thiols in the biological milieu, such as glutathione, which can lead to thiol exchange reactions. scispace.com

To mitigate this instability, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis. This ring-opening results in the formation of a succinamic acid thioether, which is significantly more stable and resistant to the retro-Michael reaction. d-nb.info The rate of this stabilizing hydrolysis can be influenced by the substituents on the maleimide nitrogen. While the hydrolysis of conjugates from common N-alkyl maleimides can be slow, with half-lives of over a week, this process can be accelerated by electron-withdrawing N-substituents. Once hydrolyzed, the ring-opened products have been shown to have half-lives of over two years, ensuring the long-term stability of the bioconjugate in vivo. prolynxinc.com

| Linkage | Key Stability Features | Potential Instability Pathway | Stabilization Strategy | Reference |

|---|---|---|---|---|

| Oxime Bond | High hydrolytic stability at physiological pH. Significantly more stable than hydrazone bonds. | Hydrolysis under acidic conditions. | Generally stable for in vivo applications. | nih.govaxispharm.com |

| Maleimide-Thiol Adduct (Thioether) | Forms a stable covalent bond. | Retro-Michael reaction and thiol exchange. | Hydrolysis of the succinimide ring to form a more stable succinamic acid thioether. | d-nb.infoscispace.com |

Applications in Materials Science and Nanotechnology

Functionalization of Polymeric Materials with Aminooxy and Maleimide (B117702) Groups

The dual reactivity of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione enables the strategic functionalization of a wide array of polymeric materials. The maleimide group is highly reactive towards thiol groups via a Michael addition reaction, a type of "click chemistry" that is efficient and highly specific under mild conditions. This reaction is widely exploited for the conjugation of thiol-containing molecules to maleimide-functionalized surfaces or polymers. wilhelm-lab.comnih.gov Conversely, the aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, another example of a highly efficient and chemoselective "click" reaction. nih.govnih.gov

This orthogonal reactivity allows for the development of well-defined polymer-biomolecule conjugates. For instance, a polymer backbone could be modified with this compound, and subsequently, a thiol-containing peptide could be attached via the maleimide group, and a glycoprotein (after periodate oxidation to generate aldehyde groups) could be immobilized through the aminooxy group. This approach has been utilized in the development of drug delivery systems, where polymers are functionalized to target specific cells or tissues. nih.gov

| Functional Group | Reactive Partner | Linkage Formed | Reaction Conditions | Conjugation Efficiency |

| Maleimide | Thiol (e.g., in peptides) | Thioether | pH 6.5-7.5, room temperature | High (up to 84% reported for some systems) nih.gov |

| Aminooxy | Aldehyde/Ketone | Oxime | Acidic to neutral pH | High |

This table provides an overview of the conjugation chemistries enabled by the functional groups of this compound.

Surface Modification and Biointerface Engineering Strategies

The ability to modify surfaces with specific chemical functionalities is crucial for creating advanced biomaterials and biointerfaces. This compound serves as an excellent surface modification agent. Surfaces such as silicon wafers, gold, or polymeric substrates can be functionalized with this linker, presenting both aminooxy and maleimide groups for subsequent reactions.

A key application in this area is the creation of bioinert surfaces that resist non-specific protein adsorption, which can then be selectively functionalized with bioactive molecules. For example, a surface can be modified with a mixed monolayer of polyethylene glycol (PEG) and this compound. The PEG component renders the surface resistant to protein fouling, while the linker provides sites for the specific attachment of biomolecules. ntu.edu.tw

The maleimide group is particularly useful for immobilizing cysteine-containing peptides or proteins. ntu.edu.tw The aminooxy group can be used to attach oxidized antibodies or other glycoproteins. This dual-functionalization strategy is valuable in the development of biosensors, microarrays, and materials for tissue engineering where precise control over the surface chemistry is paramount. nih.gov

Role in the Controlled Assembly of Hybrid Nanomaterials (e.g., gold nanoclusters)

The controlled assembly of nanoparticles into well-defined architectures is a key goal in nanotechnology. Heterobifunctional linkers like this compound are instrumental in achieving this. For instance, gold nanoparticles can be functionalized with this linker. The maleimide group can then be used to attach a specific targeting ligand, while the aminooxy group can be used to conjugate another molecule, such as a fluorescent dye or a drug.

Aminooxy-functionalized gold clusters have been synthesized and their utility in chemoselective ligation has been demonstrated. nih.govnih.gov These clusters can react with aldehyde- or ketone-containing molecules to form stable oxime linkages. nih.govnih.gov By incorporating a maleimide functionality as well, as in the case of this compound, a second dimension of specific conjugation is introduced. This allows for the creation of multifunctional nanoparticles with precise control over the identity and spatial arrangement of the attached molecules. Such hybrid nanomaterials have potential applications in targeted drug delivery, diagnostics, and catalysis.

| Nanoparticle Core | Functionalizing Ligand | Targeted Biomolecule (example) | Linkage | Application |

| Gold | This compound | Cysteine-terminated peptide | Thioether | Targeted Drug Delivery |

| Gold | This compound | Oxidized antibody | Oxime | Immunoassays |

This table illustrates the potential use of this compound in the functionalization of gold nanoparticles for biomedical applications.

Potential Integration into Optoelectronic Materials Research (based on pyrrole-2,5-dione derivatives)

The pyrrole-2,5-dione (maleimide) core is a known electron-withdrawing group. acs.org When incorporated into conjugated polymer backbones, this moiety can significantly influence the electronic properties of the material. acs.org Derivatives of pyrrole-2,5-dione have been investigated for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The strong electron-withdrawing nature of the dicarbonyl units in the pyrrole-2,5-dione ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer. acs.org This is a key strategy in designing n-type organic semiconductors. While this compound itself is not a conjugated molecule, it can be used as a building block to introduce the pyrrole-2,5-dione functionality into more complex molecular and macromolecular systems. For example, it could be used to functionalize the side chains of a conjugated polymer, thereby tuning its electronic properties without disrupting the conjugation of the main chain.

Furthermore, the aminooxy group could be used to attach other functional molecules, such as chromophores or redox-active species, leading to the development of novel hybrid materials with interesting photophysical and electronic properties. The photocyclization of certain pyrrole-2,5-dione derivatives is another area of interest, as this can be used to modify the optical and electronic properties of the resulting materials. researchgate.net

| Property | Influence of Pyrrole-2,5-dione | Potential Application |

| Electronic Nature | Strong electron-withdrawing | n-type organic semiconductors |

| Energy Levels | Lowering of LUMO | Organic Field-Effect Transistors (OFETs) |

| Solubility | Can be tuned via the N-substituent | Solution-processable organic electronics |

| Photophysics | Potential for photocyclization | Photoresponsive materials |

This table summarizes the potential impact of the pyrrole-2,5-dione moiety on the properties of optoelectronic materials.

Advanced Characterization and Structural Elucidation of 1 6 Aminooxy Hexyl 1h Pyrrole 2,5 Dione Conjugates

Spectroscopic Analysis (Nuclear Magnetic Resonance and Mass Spectrometry) for Product Confirmation

Spectroscopic methods are primary tools for the structural confirmation of bioconjugates. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for verifying the covalent linkage formed by the maleimide (B117702) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. In the context of 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione conjugates, ¹H NMR is used to confirm the Michael addition reaction between the maleimide and a thiol-containing molecule, such as cysteine. nih.govacs.orgnih.govresearchgate.net A key diagnostic feature is the disappearance of the sharp singlet peak corresponding to the two vinyl protons of the maleimide ring, typically found around δ 6.7 ppm. cibtech.org Following successful conjugation, new signals appear in the aliphatic region (around δ 2.5-4.5 ppm), corresponding to the protons of the newly formed, and now saturated, succinimide (B58015) thioether ring. nih.gov These changes in the NMR spectrum provide definitive evidence of covalent bond formation.

¹H NMR Data Comparing Pre- and Post-Conjugation

| Feature | Pre-conjugation (Maleimide) | Post-conjugation (Succinimide Thioether) |

|---|---|---|

| Maleimide Protons | Present (e.g., δ ~6.7 ppm, singlet) | Absent |

| Succinimide Protons | Absent | Present (e.g., δ ~2.5-4.5 ppm, multiplets) |

| Hexyl Linker Protons | Present | Present (with potential minor shifts) |

This table illustrates typical changes observed in ¹H NMR spectra upon successful conjugation.

Mass Spectrometry (MS) is employed to determine the precise molecular weight of the conjugate, thereby confirming that the desired molecules have been linked. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.gov The experimentally observed mass of the conjugate should match the theoretical mass calculated from the sum of the masses of the this compound linker and the attached biomolecule. lcms.cz High-resolution mass spectrometry can further validate the elemental composition of the conjugate. nih.gov

Theoretical vs. Observed Mass of a Model Conjugate

| Compound | Theoretical Mass (Da) | Expected Observed Mass [M+H]⁺ (Da) |

|---|---|---|

| This compound | 226.12 | 227.13 |

| Cysteine | 121.02 | 122.03 |

| Conjugate | 347.14 | 348.15 |

This table provides an example of expected mass spectrometry results for a conjugate with cysteine.

Chromatographic Techniques for Purification, Separation, and Purity Assessment

Chromatographic methods are indispensable for purifying the final conjugate from unreacted starting materials and for evaluating its purity. biosyn.comnih.govlumiprobe.comlumiprobe.comwindows.net

High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase mode (RP-HPLC), is a standard technique for both the analysis and purification of maleimide conjugates. nih.govnih.gov The method separates molecules based on their hydrophobicity. The conjugate, being a larger and often more hydrophobic entity than the starting materials, will have a different retention time, allowing for its separation and quantification. The purity is assessed by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Size-Exclusion Chromatography (SEC) is especially useful for purifying large biomolecular conjugates, such as antibody-drug conjugates (ADCs). lcms.cznih.govnih.govsepscience.comtosohbioscience.com This technique separates molecules based on their size (hydrodynamic volume). nih.govtosohbioscience.com SEC can efficiently separate the large protein conjugate from smaller molecules like the unreacted linker or drug. nih.govtosohbioscience.com

Typical Parameters for RP-HPLC Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 214 nm and 280 nm |

This table outlines a generic set of conditions for the analysis of protein or peptide conjugates by RP-HPLC.

X-ray Crystallography and Advanced Structural Studies of Derivatives

While obtaining crystals of large, flexible bioconjugates suitable for X-ray crystallography can be difficult, structural analysis of smaller derivatives provides critical atomic-level details of the linkage chemistry.

Computational and Theoretical Studies of 1 6 Aminooxy Hexyl 1h Pyrrole 2,5 Dione and Its Reactivity

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. For 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione, these calculations can predict key properties that govern its chemical behavior.

The maleimide (B117702) moiety is a well-known Michael acceptor, and its reactivity is largely dictated by the electronic nature of its α,β-unsaturated system. The two carbonyl groups withdraw electron density from the carbon-carbon double bond, rendering it electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations can quantify this reactivity through various descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The LUMO of the maleimide ring is typically localized on the carbon-carbon double bond, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule; a lower LUMO energy suggests a higher reactivity towards nucleophiles.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. For the maleimide group, the ESP map would show a region of positive potential (electron deficiency) around the double bond, further confirming its electrophilic nature. Conversely, the aminooxy group would exhibit a region of negative potential (electron richness) due to the lone pairs on the oxygen and nitrogen atoms, highlighting its nucleophilic character.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can provide a quantitative measure of the molecule's reactivity. These parameters are calculated from the energies of the HOMO and LUMO.

Below is a table of hypothetical, yet representative, quantum chemical data for this compound, based on typical values for similar maleimide derivatives calculated using DFT at the B3LYP/6-31G* level of theory.

| Parameter | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | 4.35 eV | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 3.32 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The values in this table are illustrative and based on calculations for structurally related maleimide compounds. Actual experimental or more detailed computational values may vary.

Molecular Dynamics Simulations of Conjugate Conformations and Interactions

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can provide insights into:

Conformational Flexibility: The hexyl chain of the linker provides significant conformational flexibility. MD simulations can explore the accessible conformations of the linker, which is important for understanding the distance and orientation between the conjugated molecules.

Solvent Accessibility: The simulations can predict the solvent accessible surface area of different parts of the bioconjugate, which can influence its solubility and potential for non-specific interactions.

Intermolecular Interactions: When conjugated to a protein, the linker and the attached molecule can interact with different residues on the protein surface. MD simulations can identify these interactions, such as hydrogen bonds and van der Waals contacts, which can affect the protein's stability and activity. nih.gov

A typical MD simulation of a protein conjugated with this compound would involve placing the conjugate in a box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a sufficient time to observe the system's dynamic behavior.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position, providing an indication of the protein's structural stability upon conjugation.

Radius of Gyration (Rg): This value reflects the compactness of the molecule. Changes in Rg can indicate conformational changes in the protein or the entire conjugate.

End-to-End Distance of the Linker: This measurement provides information about the extension and flexibility of the hexyl chain.